4-Ethylpiperazin-2-one hydrochloride

Beschreibung

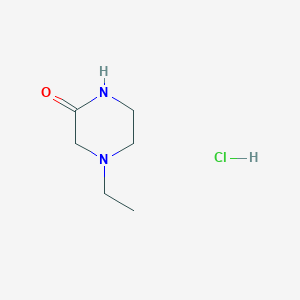

Chemical Structure and Properties 4-Ethylpiperazin-2-one hydrochloride (CAS 65464-00-8, C₆H₁₃ClN₂O) is a piperazine derivative featuring a six-membered ring with two nitrogen atoms and a ketone group (piperazin-2-one core). The ethyl substituent at position 4 and the hydrochloride salt enhance its physicochemical stability and solubility in polar solvents . It is commercially available in 97% purity, with pricing ranging from $163 (1g) to $1,890 (5g), depending on the supplier (e.g., Shanghai Yuanye Bio-Technology, Combi-Blocks) .

Applications

Primarily used as a pharmaceutical intermediate, it serves in synthesizing bioactive molecules, leveraging its piperazine scaffold for receptor-targeting applications .

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-ethylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-2-8-4-3-7-6(9)5-8;/h2-5H2,1H3,(H,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWOBMIYJFZIIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(=O)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation via Cyclization of Diamine Derivatives

- The synthesis of piperazin-2-one derivatives, such as 3,4-Dimethylpiperazin-2-one hydrochloride, typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts.

- One method includes reacting protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.

- Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and solid-phase synthesis techniques to maximize yield and purity while minimizing hazardous reagents and solvents.

Preparation of 4-methylenepiperidine or Acid Addition Salt

- 4-methylene piperidine-1-carboxylate can be reacted with sodium hydroxide in ethanol at 80-85 °C for 10 hours, followed by distilling off the ethanol under reduced pressure to yield 4-methylenepiperidine.

- A mixture of 4-methylenepiperidine can be added to a solution of 30% hydrogen chloride in ethanol, then the ethanol is concentrated under reduced pressure, and ethyl acetate is added to precipitate a solid, yielding methylene piperidine hydrochloride. The yield reported for this process is 79%.

Synthesis of Di(4-methylpiperazin-1-yl) Ketone

- This method involves dissolving 1-chloroformyl-4-methylpiperazine hydrochloride in an organic solvent, adding triethylamine, slowly adding N-methylpiperazine, and reacting completely to obtain a reaction solution.

- The reaction solution is then poured into water, and the water phase is extracted using an organic solvent. The extract is dried to obtain a crude product, which is then recrystallized to remove impurities. The mother liquid is spin-dried to obtain di(4-methylpiperazin-1-yl) methanone.

- Suitable organic solvents for dissolving 1-chloroformyl-4-methylpiperazine hydrochloride include tetrahydrofuran, dichloromethane, and acetonitrile, with the solvent amount being 4-6 times the volume of the hydrochloride. Dichloromethane and ethyl acetate are suitable for extraction, preferably dichloromethane, used in a volume 5-20 times that of the 1-chloroformyl-4-methylpiperazine hydrochloride.

- In the reaction, the molar ratio of 1-chloroformyl-4-methylpiperazine hydrochloride to N-methylpiperazine is 1: (1-2), and the molar ratio of 1-chloroformyl-4-methylpiperazine hydrochloride to triethylamine is 1: (1-2). Preferably, the molar ratio of 1-chloroformyl-4-methylpiperazine hydrochloride to N-methylpiperazine is 1: (1.1 to 1.3), and the molar ratio of 1-chloroformyl-4-methylpiperazine hydrochloride to triethylamine is 1: (1.4-1.6).

Preparation of 2-(4-methyl-1-piperazinyl)-4-thiazolinone

- Using [Emim]SCN as a raw material and solvent, ethyl chloroacetate is added at room temperature and reacted for 1.5-2 hours. Acetic acid is then added and stirred at room temperature for 5-7 minutes, followed by the addition of N-methylpiperazine. The mixture continues to react under magnetic stirring for 1.5-2 hours at room temperature.

- The reaction is stopped, cooled to room temperature, and extracted with dichloromethane and water. The lower organic layer is collected, and the aqueous layer is extracted with dichloromethane 2 to 3 times. The dichloromethane layers are combined, dried with anhydrous magnesium sulfate, and the solvent is evaporated.

- The crude product is separated and purified by column chromatography to obtain a white solid product. The molar ratio of N-methylpiperazine and [Emim]SCN is 1:5 to 1:9, the molar ratio of N-methylpiperazine and ethyl chloroacetate is 1:1 to 1:1.2, and the molar ratio of N-methylpiperazine to acetic acid is 1:1 to 1:1.2. The volume ratio of water and dichloromethane is 1:1 to 1:1.3. The eluent for column chromatography consists of methanol, dichloromethane, and triethylamine in a volume ratio of 1:40:0.1 to 1:45:0.2.

Synthesis of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine

- The synthesis involves the reaction of pyridin-2-amine with 4-ethylpiperazine in the presence of a catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere to prevent oxidation.

- The reaction mixture is heated to 80-100°C and stirred for several hours to ensure complete conversion. Industrial production may involve larger-scale reactions with optimized conditions, continuous flow reactors, and automated systems. Purification steps include recrystallization or column chromatography.

Preparation of 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine dihydrochloride dihydrate

- Brominating the compound of 1-methyl-4-nitro-2-(trifluoromethyl)benzene in presence of AIBN, DBDMH, followed by coupling with 1-methylpepirazine and treating the obtained compound with ethyl acetate hydrochloride provides 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine dihydrochloride dihydrate.

- Acetonitrile and 1,3-dibromo-5,5-dimethylhydantoin are added at 25-30°C and stirred for 10 minutes. The organic layer is distilled and then co-distilled with a mixture of cyclohexane. The solid is filtered and washed with water. Cyclohexane is added to the obtained solid, heated to 50-55°C, and stirred for 2 hours. The mixture is cooled to 15-20°C and stirred for 4 hours. The precipitated solid is filtered, washed with cyclohexane, and dried to obtain the titled compound.

Analyse Chemischer Reaktionen

4-Ethylpiperazin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

4-Ethylpiperazin-2-one hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting erectile dysfunction and other urological conditions. A notable example is its role in the synthesis of Vardenafil , a selective phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction. The synthesis involves complex reactions where 4-ethylpiperazin-2-one is modified to create the active pharmaceutical ingredient (API) .

Case Study: Vardenafil Synthesis

- Process Overview : The compound is reacted with sulfonyl groups to enhance its pharmacological properties.

- Yield Improvement : Modifications in the synthesis process have led to improved yields and purity of the final product, demonstrating the compound's utility in pharmaceutical manufacturing .

Neuroprotective Properties

Research indicates that derivatives of piperazine, including this compound, exhibit neuroprotective properties. These compounds have been explored for their potential in treating neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD).

Case Study: Neuroprotective Agents

- Iron Chelation : Compounds derived from 4-ethylpiperazin-2-one have been developed as bifunctional iron chelators, which help reduce oxidative stress associated with PD .

- Dopamine Receptor Agonism : Some derivatives show binding affinity to dopamine receptors, indicating potential use in dopamine-related disorders .

Anticancer Applications

Recent studies have explored the anticancer potential of piperazine derivatives. The incorporation of 4-ethylpiperazin-2-one into various chemical frameworks has shown promising results against different cancer cell lines.

Case Study: Anticancer Activity

- Mechanism of Action : Compounds featuring the piperazine moiety have demonstrated cytotoxic effects through apoptosis induction in cancer cells, outperforming standard reference drugs like bleomycin .

- Targeted Therapies : Research suggests that modifications to the piperazine structure can enhance interaction with protein binding sites, improving therapeutic efficacy against tumors .

Wirkmechanismus

The mechanism of action of 4-Ethylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. For instance, piperazine derivatives are known to interact with neurotransmitter receptors, which can alter signal transduction and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below compares 4-ethylpiperazin-2-one hydrochloride with key analogs:

Key Observations :

- Substituent Position : Ethyl at N4 (target compound) vs. N3 (90485-52-2) alters steric and electronic properties, affecting receptor binding .

- Salt Form : Hydrochloride salts (e.g., 65464-00-8, 1887197-43-4) improve aqueous solubility compared to free bases .

- Lipophilicity : Cyclopropylmethyl substitution (148336-01-0) increases lipophilicity, making it suitable for blood-brain barrier penetration .

Cost and Availability

Biologische Aktivität

4-Ethylpiperazin-2-one hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by research findings and data tables.

This compound is a derivative of piperazine, which is known for its structural versatility and biological significance. Its molecular formula is , and it possesses a piperazine ring with an ethyl substituent at the nitrogen atom.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by found that various derivatives of piperazine, including this compound, showed notable activity against a range of bacterial strains. The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

Table 1: Antimicrobial Activity Against Various Strains

| Compound | Concentration (mg/ml) | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|---|

| 4-Ethylpiperazin-2-one HCl | 100 | E. coli | 15 |

| 100 | S. aureus | 18 | |

| 100 | P. aeruginosa | 12 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various in vivo models. A study demonstrated that this compound significantly reduced inflammation in carrageenan-induced paw edema in rats, suggesting its efficacy as an anti-inflammatory agent.

Table 2: Inhibition of Paw Edema

| Treatment | Dose (mg/kg) | Paw Edema Reduction (%) |

|---|---|---|

| Control | - | 0 |

| Aspirin | 300 | 70 |

| 4-Ethylpiperazin-2-one HCl | 150 | 50 |

| 300 | 65 |

Anticancer Activity

The anticancer properties of this compound have also been investigated. Research utilizing cell lines has shown that this compound can induce apoptosis in cancer cells, particularly in breast and colon cancer models. The compound's ability to inhibit cell proliferation was linked to the modulation of key signaling pathways involved in cancer progression.

Table 3: Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 25 | Induction of apoptosis |

| HT-29 (colon cancer) | 30 | Cell cycle arrest |

The biological activity of this compound is attributed to its interaction with various molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. For instance, its antimicrobial effects are likely due to interference with bacterial metabolic processes, while its anticancer effects may involve the activation of apoptotic pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of piperazine derivatives, including this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial assessing the effectiveness of piperazine derivatives against multidrug-resistant bacteria reported promising results for compounds similar to this compound.

- Inflammation Model : In an animal model for rheumatoid arthritis, treatment with this compound resulted in significant reductions in inflammatory markers and improved clinical scores compared to controls.

- Cancer Research : A recent study published in a peer-reviewed journal demonstrated that this compound could enhance the efficacy of standard chemotherapy agents in resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Ethylpiperazin-2-one hydrochloride in laboratory settings?

- Methodological Answer :

- Use nitrile or neoprene gloves to prevent skin contact, and inspect gloves prior to use. Employ proper glove removal techniques to avoid contamination .

- Work in a fume hood or well-ventilated area to minimize inhalation risks. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated .

- Wear flame-retardant antistatic lab coats and closed-toe shoes. Safety goggles and face shields are mandatory during procedures involving splashing risks .

- Avoid ignition sources and static discharge by grounding equipment, as electrostatic accumulation may occur during handling .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Store in a tightly sealed container under inert gas (e.g., argon) to prevent moisture absorption and oxidation .

- Maintain storage temperatures between 2–8°C in a dry, ventilated environment. Avoid exposure to direct sunlight or heat sources .

- Segregate from incompatible substances (e.g., strong acids, bases, or oxidizers) to prevent unintended reactions .

Q. What analytical techniques are commonly used to confirm the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify proton and carbon environments, comparing with reference data .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with mobile phases like methanol-buffer mixtures to assess purity (>95%) and detect impurities .

- Mass Spectrometry (MS) : Perform electrospray ionization (ESI-MS) to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What strategies can resolve contradictory data in reaction yield optimization for derivatives of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to systematically vary parameters (e.g., temperature, catalyst loading) and identify interactions affecting yields .

- Reagent Optimization : Replace traditional coupling agents (e.g., EDC•HCl) with alternatives like HATU for improved amidation efficiency .

- Purification Refinement : Employ gradient flash chromatography (e.g., 10–50% ethyl acetate in hexane) to isolate high-purity intermediates .

Q. How can researchers address conflicting results in degradation pathways of this compound under varying pH conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), neutral, and alkaline (NaOH, pH 12) conditions at 40–60°C for 24–72 hours. Monitor degradation via LC-MS to identify pH-labile functional groups .

- Kinetic Modeling : Use Arrhenius plots to extrapolate degradation rates and predict shelf-life under standard storage conditions .

- Isolation of Degradants : Scale up degradation reactions and isolate products via preparative HPLC for structural elucidation (e.g., N-oxide formation under oxidative stress) .

Q. What methodological approaches are recommended for synthesizing novel analogs with improved pharmacological properties?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., halogenation at the piperazine ring) via nucleophilic substitution to modulate lipophilicity and bioavailability .

- Salt Formation : Screen counterions (e.g., besylate, mesylate) to enhance solubility and crystallinity .

- In Silico Screening : Perform molecular docking studies to predict binding affinity to target receptors (e.g., serotonin transporters) before synthetic validation .

Q. How should researchers design experiments to evaluate the environmental impact of degradation products?

- Methodological Answer :

- Ecotoxicology Assays : Use Daphnia magna or Vibrio fischeri bioluminescence inhibition tests to assess acute aquatic toxicity .

- Soil Mobility Studies : Apply OECD Guideline 121 to measure adsorption coefficients () and predict leaching potential .

- Photodegradation Analysis : Simulate sunlight exposure (e.g., UV-Vis irradiation) and quantify breakdown products via LC-MS/MS to assess environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.